molecular formula C15H22O2 B2666693 5-(4-Tert-butylphenyl)pentanoic acid CAS No. 101100-63-4

5-(4-Tert-butylphenyl)pentanoic acid

Cat. No.: B2666693
CAS No.: 101100-63-4
M. Wt: 234.339
InChI Key: ADOMZIHVRVNNAC-UHFFFAOYSA-N
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Description

5-(4-Tert-butylphenyl)pentanoic acid is an organic compound with the molecular formula C15H22O2. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by a phenyl ring substituted with a tert-butyl group and a pentanoic acid chain.

Scientific Research Applications

5-(4-Tert-butylphenyl)pentanoic acid is used in various scientific research applications:

    Chemistry: As a building block for synthesizing more complex organic molecules.

    Biology: Studying the effects of phenyl-substituted compounds on biological systems.

    Medicine: Investigating potential therapeutic uses, particularly in the treatment of dyslipidemia.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 5-(4-Tert-butylphenyl)pentanoic acid indicates that it may cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Tert-butylphenyl)pentanoic acid typically involves the alkylation of 4-tert-butylbenzene with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. One common method involves the Friedel-Crafts alkylation of 4-tert-butylbenzene with 1-bromopentane in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then oxidized using potassium permanganate or a similar oxidizing agent to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by oxidation. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(4-Tert-butylphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)pentanoic acid involves its interaction with specific molecular targets. In medicinal applications, it may act on lipid metabolism pathways, influencing the levels of lipids in the blood. The tert-butyl group and the phenyl ring contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylbenzoic acid: Similar structure but with a shorter carbon chain.

    5-Phenylpentanoic acid: Lacks the tert-butyl group, affecting its chemical properties and applications.

    4-Tert-butylphenylacetic acid: Different carbon chain length and functional group positioning.

Uniqueness

5-(4-Tert-butylphenyl)pentanoic acid is unique due to the presence of both a tert-butyl group and a pentanoic acid chain, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactions and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

5-(4-tert-butylphenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-15(2,3)13-10-8-12(9-11-13)6-4-5-7-14(16)17/h8-11H,4-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOMZIHVRVNNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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